molecular formula C3H5O2- B1217596 Propionate CAS No. 72-03-7

Propionate

Cat. No.: B1217596
CAS No.: 72-03-7
M. Wt: 73.07 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-M
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Description

Propionate, also known as propionic acid, is a short-chain fatty acid with the chemical formula CH₃CH₂COOH. It is a colorless, oily liquid with a pungent odor, often described as resembling sweat or cheese. This compound is naturally produced in the human gut through microbial fermentation of dietary fibers and is also found in various essential oils. It plays a significant role in human health by regulating appetite, maintaining glucose levels, and reducing inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionate can be synthesized through several methods:

    Esterification: Propionic acid can react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to form esters like ethyl this compound. .

    Fermentation: Microbial fermentation of carbohydrates can produce propionic acid.

Industrial Production Methods:

Chemical Reactions Analysis

Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Sulfuric acid for esterification reactions.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Propanol.

    Substitution: Esters like ethyl this compound.

Scientific Research Applications

Propionate has a wide range of applications in scientific research:

Mechanism of Action

Propionate is often compared with other short-chain fatty acids, such as acetate and butyrate:

    Acetate (CH₃COOH): Acetate is the most abundant short-chain fatty acid in the gut and is used as a substrate for cholesterol and fatty acid synthesis.

    Butyrate (CH₃CH₂CH₂COOH): Butyrate is known for its role as an energy source for colonocytes and its anticarcinogenic properties.

Uniqueness of this compound:

Comparison with Similar Compounds

  • Acetate
  • Butyrate
  • Lactate

Properties

CAS No.

72-03-7

Molecular Formula

C3H5O2-

Molecular Weight

73.07 g/mol

IUPAC Name

propanoate

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1

InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-M

SMILES

CCC(=O)[O-]

Canonical SMILES

CCC(=O)[O-]

72-03-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
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Synthesis routes and methods II

Procedure details

The above compounds can be synthesized by the methods described in Japanese Patent Application Laid-Open Nos. 192794/1988 and 131193/1989. That is, 14α-hydroxy-4-androstene-3,6,17-trione is synthesized from 6β,14α-dihydroxy-4-androstene-3,17-dione according to an ordinary oxidation reaction (for example, Jones' oxidation reaction) and then is reacted with propionic anhydride or benzoyl chloride to obtain a propionate or a benzoate.
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6β,14α-dihydroxy-4-androstene-3,17-dione
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Fresh sausage was prepared as in Example 1 and was treated with either sodium lactate at 0.38% or sodium propionate at 0.30% which resulted in equivalent concentrations of lactate and propionate. These samples were stored at 5° and evaluated for total aerobic count and Gram-negative count.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionate
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Propionate
Reactant of Route 4
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Reactant of Route 6
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